molecular formula C15H13ClO2 B6403247 4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261928-69-1

4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6403247
CAS RN: 1261928-69-1
M. Wt: 260.71 g/mol
InChI Key: LAKUIEQIPWZUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95% (4-CMP-3-MBA-95%) is a chemical compound used in scientific research and lab experiments. It is a derivative of benzoic acid and is comprised of a benzene ring with a methyl group and a chlorine atom attached to it. 4-CMP-3-MBA-95% is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. Due to its versatility and ease of synthesis, 4-CMP-3-MBA-95% is widely used in the pharmaceutical, biotechnological, and chemical industries.

Mechanism of Action

The mechanism of action of 4-CMP-3-MBA-95% is not fully understood. However, it is believed that 4-CMP-3-MBA-95% acts as a substrate for enzymes, which catalyze the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% is believed to act as an inhibitor of certain enzymes, which can prevent the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-3-MBA-95% are not fully understood. However, it is known that 4-CMP-3-MBA-95% can act as an inhibitor of certain enzymes, which can affect the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% can act as a substrate for enzymes, which can affect the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CMP-3-MBA-95% in lab experiments include its availability, its versatility, and its ease of synthesis. 4-CMP-3-MBA-95% is readily available from chemical suppliers and can be synthesized using a variety of methods. In addition, 4-CMP-3-MBA-95% is versatile and can be used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. The main limitation of using 4-CMP-3-MBA-95% in lab experiments is its potential toxicity. 4-CMP-3-MBA-95% can be toxic if inhaled, ingested, or absorbed through the skin.

Future Directions

The future directions for 4-CMP-3-MBA-95% include further research into its mechanism of action, biochemical and physiological effects, and potential toxicity. In addition, further research into the use of 4-CMP-3-MBA-95% in drug development, biocatalysis, and chemical synthesis is needed. Finally, further research into the use of 4-CMP-3-MBA-95% as a catalyst in enzymatic reactions is needed.

Synthesis Methods

4-CMP-3-MBA-95% can be synthesized using a variety of methods, including the Friedel-Crafts reaction and the Grignard reaction. The Friedel-Crafts reaction involves the reaction of 4-CMP-3-MBA-95% with an alkyl halide in the presence of an acid catalyst, such as aluminum chloride. The Grignard reaction involves the reaction of a halogenated aromatic compound, such as 4-CMP-3-MBA-95%, with a Grignard reagent, such as magnesium bromide, in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

4-CMP-3-MBA-95% is used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. In drug development, 4-CMP-3-MBA-95% is used to synthesize novel compounds that have potential therapeutic applications. In biocatalysis, 4-CMP-3-MBA-95% is used to catalyze enzymatic reactions, such as the production of enzymes that can be used in the synthesis of pharmaceuticals. In chemical synthesis, 4-CMP-3-MBA-95% is used to synthesize complex organic molecules.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUIEQIPWZUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690289
Record name 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-69-1
Record name 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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